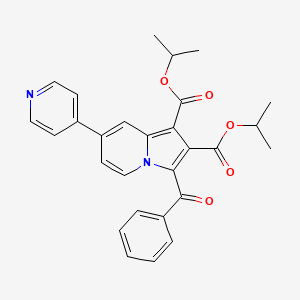
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety. Its molecular formula is C23H18N2O3, and it has a molecular weight of 370.412 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the benzoyl and pyridinyl groups. Common reagents used in these reactions include benzoyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Wissenschaftliche Forschungsanwendungen
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and other industrial applications.
Wirkmechanismus
The mechanism of action of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-benzoyl-7-(4-pyridinyl)-1-indolizinecarboxylate: Similar structure but with an ethyl group instead of diisopropyl.
Ethyl 7-benzoyl-3-(2-naphthoyl)-1-indolizinecarboxylate: Contains a naphthoyl group instead of a pyridinyl group.
Ethyl 7-benzoyl-3-(2-thienylcarbonyl)-1-indolizinecarboxylate: Features a thienylcarbonyl group.
Uniqueness
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
853334-28-8 |
|---|---|
Molekularformel |
C28H26N2O5 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
dipropan-2-yl 3-benzoyl-7-pyridin-4-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5/c1-17(2)34-27(32)23-22-16-21(19-10-13-29-14-11-19)12-15-30(22)25(24(23)28(33)35-18(3)4)26(31)20-8-6-5-7-9-20/h5-18H,1-4H3 |
InChI-Schlüssel |
UNNBPPYDSAMNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


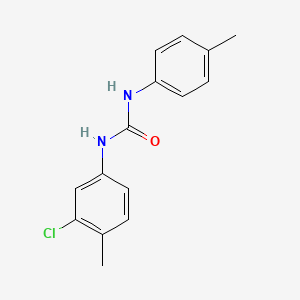
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
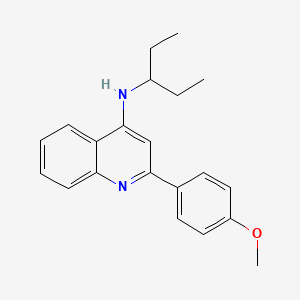
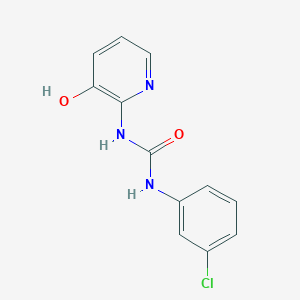
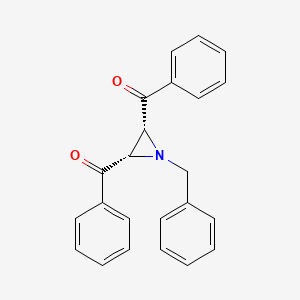
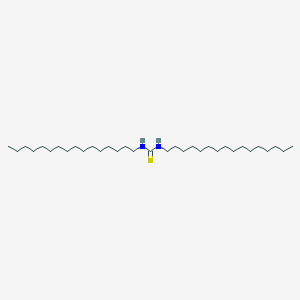

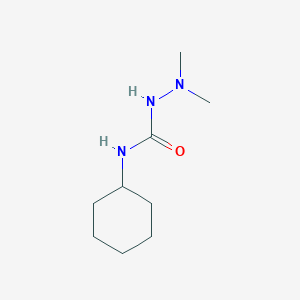
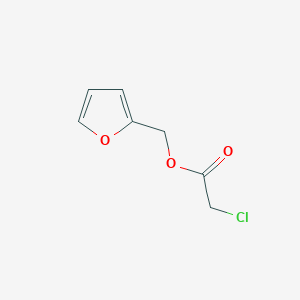

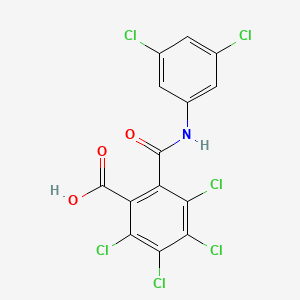
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)
